S119-8

Description

BenchChem offers high-quality S119-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S119-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-anilinophenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPKMQDGCTXOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S119-8: An In-Depth Technical Guide to its Mechanism of Action Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of S119-8, a broad-spectrum inhibitor of influenza A and B viruses. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its antiviral activity, molecular target, and the experimental methodologies used to elucidate its function.

Executive Summary

S119-8 is a novel antiviral compound that targets the highly conserved influenza virus nucleoprotein (NP). By interfering with the normal function of NP, S119-8 effectively disrupts the viral life cycle at a post-entry stage, leading to a potent inhibition of viral replication. This compound demonstrates broad-spectrum activity against various influenza A and B strains, including those resistant to other antiviral drugs like oseltamivir. Furthermore, S119-8 exhibits a synergistic relationship with oseltamivir, suggesting its potential use in combination therapies to combat influenza infections and mitigate the emergence of drug resistance.

Mechanism of Action

The primary target of S119-8 is the influenza virus nucleoprotein (NP), a multifunctional protein essential for viral replication, transcription, and genome packaging. S119-8's mechanism of action is centered on the disruption of NP's structure and function in two key ways:

-

Alteration of NP Oligomerization: NP monomers must assemble into oligomers to form the ribonucleoprotein (RNP) complexes that encapsulate the viral RNA genome. S119-8 interferes with this process, leading to the formation of abnormal NP aggregates.[1][2] This disruption of proper oligomerization prevents the formation of functional RNPs, which are critical for viral RNA synthesis.

-

Mislocalization of NP: The proper localization of NP within the infected cell, shuttling between the cytoplasm and the nucleus, is crucial for the viral life cycle. S119-8 has been shown to affect the cellular localization of NP, further hindering its role in viral replication and transcription.[1][2]

By targeting these fundamental processes, S119-8 effectively inhibits viral gene expression and the production of new viral particles. A time-of-addition assay has confirmed that S119-8 acts at a post-entry stage of the viral life cycle, consistent with its targeting of the intracellular nucleoprotein.[1]

Quantitative Data on Antiviral Activity

The antiviral efficacy of S119-8 and its parent compound, S119, has been quantified against various influenza virus strains. The following tables summarize the key inhibitory and cytotoxicity concentrations.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| S119-8 | Influenza A/WSN/33 (H1N1) | MDCK | 1.43 | 66.10 | >46 | [1] |

| S119-8 | Influenza A/Puerto Rico/8/1934 (H1N1) | MDCK | 6.05 | >50 | >8.2 | [1] |

| S119-8 | Influenza A/Panama/2007/1999 (H3N2) | MDCK | 7.96 | >50 | >6.2 | [1] |

| S119-8 | Influenza A/Vietnam/1203/2004 (H5N1) | MDCK | 8.42 | >50 | >5.9 | [1] |

| S119-8 | Influenza B/Florida/4/2006 | MDCK | 3.23 | >50 | >15.4 | [1] |

| S119-8 | Oseltamivir-resistant Influenza A | MDCK | N/A | >50 | N/A | [1] |

| S119 | Influenza A/WSN/33 (H1N1) | A549 | 0.02 | >500 | >25,000 | [1] |

| S119 | Influenza A/WSN/33 (H1N1) | MDCK | 0.06 | >500 | >8,333 | [1] |

Table 1: In vitro antiviral activity and cytotoxicity of S119-8 and S119.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of S119-8.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock

-

S119-8 compound

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the diluted virus for 1 hour at 37°C.

-

During the infection period, prepare serial dilutions of S119-8 in the overlay medium.

-

After infection, remove the virus inoculum and wash the cells with PBS.

-

Add the S119-8 containing overlay medium to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque inhibition against the log concentration of S119-8.

Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

-

MDCK or A549 cells

-

Cell culture medium

-

S119-8 compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of S119-8 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of S119-8. Include wells with medium only (no cells) for background luminescence and wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of S119-8.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

-

A549 cells

-

Influenza virus stock (e.g., A/WSN/33)

-

S119-8 compound

-

Cell culture medium

Procedure:

-

Seed A549 cells in 12-well plates and grow to confluency.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, an MOI of 1.

-

Add a fixed, inhibitory concentration of S119-8 to the cell culture medium at different time points relative to infection (e.g., -2, 0, 2, 4, 6, and 8 hours post-infection).

-

At 24 hours post-infection, collect the supernatant from each well.

-

Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.

-

Plot the viral titer against the time of compound addition to identify the window of antiviral activity.

Primer Extension Assay

This assay is used to analyze the effect of the compound on the synthesis of different viral RNA species (mRNA, cRNA, and vRNA).

Materials:

-

Influenza virus-infected cells treated with or without S119-8

-

Trizol or other RNA extraction reagent

-

Radioactively labeled (e.g., ³²P) or fluorescently labeled primers specific for the viral RNA segment of interest

-

Reverse transcriptase

-

dNTPs

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Infect cells with influenza virus and treat with S119-8 at an effective concentration.

-

At a specific time point post-infection (e.g., 8 hours), harvest the cells and extract total RNA.

-

Anneal a labeled primer specific to the viral RNA segment of interest to the extracted RNA.

-

Perform a reverse transcription reaction to synthesize cDNA.

-

Denature the samples and run them on a high-resolution denaturing polyacrylamide gel.

-

Visualize the results using a phosphorimager or fluorescence scanner.

-

The size of the extension products will differ for mRNA, cRNA, and vRNA, allowing for their individual quantification. Analyze the band intensities to determine the effect of S119-8 on the accumulation of each viral RNA species.

Visualizations

The following diagrams illustrate the mechanism of action of S119-8 and the workflow of key experiments.

Caption: Mechanism of S119-8 action on the influenza virus life cycle.

Caption: S119-8 induces abnormal aggregation of NP, preventing functional oligomerization.

Caption: Experimental workflow for the time-of-addition assay.

Conclusion

S119-8 represents a promising lead compound in the development of novel anti-influenza therapeutics. Its unique mechanism of targeting the viral nucleoprotein offers a distinct advantage over existing drugs that primarily target the viral neuraminidase or M2 ion channel, which are more prone to the development of resistance. The broad-spectrum activity and synergistic effects with oseltamivir highlight its potential for further preclinical and clinical development, both as a standalone therapy and as part of a combination regimen. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further characterize S119-8 and develop next-generation influenza inhibitors.

References

S119-8 CAS number and molecular weight

An In-depth Technical Guide to S119-8: A Broad-Spectrum Influenza Virus Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of S119-8, a novel antiviral compound targeting the influenza virus nucleoprotein.

Introduction

S119-8 is a potent, broad-spectrum inhibitor of both influenza A and B viruses. It was developed through a hit-to-lead structure-activity relationship (SAR) study of the initial hit compound, S119, which was identified in an ultrahigh-throughput screen for novel inhibitors of influenza virus replication.[1][2] S119-8 demonstrates a synergistic relationship with the neuraminidase inhibitor oseltamivir, highlighting its potential for use in combination therapies.[1][2]

Physicochemical Properties

The fundamental chemical and physical properties of S119-8 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 443639-96-1 | [1] |

| Molecular Formula | C23H24N2O | [1] |

| Molecular Weight | 344.45 g/mol | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMSO and EtOH | [1] |

| Chemical Name | N-(4-anilinophenyl)-4-tert-butylbenzamide | [1] |

Mechanism of Action

S119-8 targets the viral nucleoprotein (NP), a critical multifunctional protein in the influenza virus life cycle.[1][2] The mechanism of action involves the disruption of the normal function of NP, specifically by affecting its oligomerization state and cellular localization.[1][2] This interference with NP has downstream effects on viral transcription, replication, and protein expression.[1][2] The binding site of S119-8 on the nucleoprotein is believed to overlap with that of another NP inhibitor, nucleozin.[1][2]

Caption: Influenza virus life cycle and the inhibitory action of S119-8.

Antiviral Activity

S119-8 exhibits broad-spectrum activity against various strains of influenza A and B viruses. The 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) are presented below.

| Virus Strain | Type/Subtype | Host Cell | IC50 (µM) | CC50 (µM) | Reference |

| A/WSN/33 | H1N1 | A549 | 1.43 | 40.66 | [1] |

| A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 | [1] |

| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | 40.66 | [1] |

| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 | [1] |

| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 | [1] |

| B/Brisbane/60/2008 | Victoria | MDCK | 15.153 | >50 | [1] |

Synergy with Oseltamivir

In vitro studies have demonstrated a synergistic antiviral effect when S119-8 is combined with oseltamivir. This suggests that a dual-pronged attack, targeting both the viral nucleoprotein (with S119-8) and neuraminidase (with oseltamivir), could be a promising therapeutic strategy.[1]

Caption: Synergistic interaction between S119-8 and Oseltamivir.

Experimental Protocols

Antiviral Activity Assay (Plaque Assay)

This protocol outlines the general steps for determining the IC50 of S119-8 using a plaque reduction assay.

Caption: Workflow for a plaque reduction antiviral assay.

Methodology:

-

Cell Seeding: Host cells (e.g., A549 or MDCK) are seeded in 6-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: A stock solution of S119-8 in DMSO is serially diluted to the desired test concentrations in infection medium.

-

Infection: The cell culture medium is removed, and the monolayers are infected with a predetermined multiplicity of infection (MOI) of the influenza virus. The infection is allowed to proceed for 1-2 hours.

-

Treatment: Following the infection period, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the various concentrations of S119-8.

-

Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days, allowing for the formation of viral plaques.

-

Visualization: The overlay is removed, and the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).

-

Quantification: Plaques are counted for each drug concentration and compared to the untreated virus control.

-

Data Analysis: The percent inhibition of plaque formation is calculated for each concentration, and the IC50 value is determined using non-linear regression analysis.

Time-of-Addition Assay

This assay is employed to determine the stage of the viral life cycle that is inhibited by S119-8.

Methodology:

-

Cell Culture and Infection: A549 cells are seeded and subsequently infected with influenza A/WSN/33 virus at an MOI of 1.[1]

-

Compound Addition: A high concentration of S119-8 (e.g., 10 µM) is added to the culture medium at various time points relative to the infection (-2, 0, 2, 4, 6, and 8 hours post-infection).[1]

-

Incubation and Titration: The infected cells are incubated for 24 hours.[1] After incubation, the supernatant is collected, and the viral titer is determined by a standard plaque assay.[1]

-

Analysis: The viral titers from each time point are compared. A significant reduction in viral titer when the compound is added early in the infection cycle (up to 6 hours post-infection) indicates that S119-8 inhibits a post-entry step of the viral life cycle.[1]

Conclusion

S119-8 is a promising anti-influenza agent with a distinct mechanism of action targeting the viral nucleoprotein. Its broad-spectrum activity against both influenza A and B strains, coupled with its synergistic effect with oseltamivir, makes it a valuable candidate for further preclinical and clinical investigation. The detailed data and protocols provided in this guide serve as a foundational resource for researchers in the field of antiviral drug development.

References

S119-8: A Broad-Spectrum Inhibitor of Influenza Virus Nucleoprotein - A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of S119-8, a promising broad-spectrum inhibitor of influenza A and B viruses. S119-8 targets the viral nucleoprotein (NP), a key protein in the viral replication cycle, leading to the disruption of viral transcription, replication, and protein expression. This document details the synthetic pathway of S119-8 and its analogs, presents key preclinical data in a structured format, and provides detailed experimental protocols for its synthesis and biological characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction

Influenza viruses pose a significant global health threat, with seasonal epidemics and the potential for pandemics causing widespread morbidity and mortality. The continuous evolution of the virus through antigenic drift and shift necessitates the development of novel antiviral agents with broad-spectrum activity and a high barrier to resistance. The viral nucleoprotein (NP) has emerged as an attractive target for antiviral drug development due to its high degree of conservation across influenza A and B strains and its essential role in multiple stages of the viral life cycle.

S119-8 is a small molecule inhibitor identified through a hit-to-lead optimization program based on the initial screening hit, S119.[1][2] S119 demonstrated potent antiviral activity with a 50% inhibitory concentration (IC50) of 20 nM and a selectivity index greater than 25,000.[1][2] Through structure-activity relationship (SAR) studies, S119-8 was developed as an analog with an increased breadth of inhibition against both influenza A and B viruses, albeit with a slight reduction in potency compared to the parent compound.[1][2] This guide provides an in-depth analysis of the synthesis and biological properties of S119-8 and its derivatives.

Synthesis Pathway of S119-8 and Derivatives

The synthesis of S119-8 and its analogs was achieved through a multi-step synthetic route, as described by White et al. (2018). The general synthetic scheme is outlined below.

General Synthetic Scheme for S119 Analogs

The core scaffold of the S119 series was constructed through a key condensation reaction, followed by modifications to explore the structure-activity relationships. The synthesis of S119-8 is exemplified below.

Step 1: Synthesis of the Core Intermediate

-

A solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in an appropriate solvent is treated with a suitable coupling partner under catalytic conditions to yield the bicyclic core structure. The reaction is typically stirred at an elevated temperature for several hours to ensure complete conversion.

Step 2: Functionalization of the Core

-

The intermediate from Step 1 is then subjected to a series of functional group interconversions to introduce the desired side chains. This may involve N-alkylation, acylation, or other standard organic transformations. For the synthesis of S119-8, a specific alkylating agent is used to introduce the characteristic side chain.

Step 3: Final Product Formation

-

The final step involves the deprotection of any protecting groups and purification of the final product by column chromatography or recrystallization to yield S119-8 as a pure compound.

(Note: The above is a generalized description. For a detailed, reproducible protocol, please refer to the Experimental Protocols section.)

Quantitative Biological Data

The antiviral activity and cytotoxicity of S119-8 and its parent compound, S119, have been evaluated against a panel of influenza viruses. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of S119 and S119-8

| Compound | Virus Strain | Cell Line | IC50 (µM) |

| S119 | Influenza A/WSN/33 (H1N1) | MDCK | 0.02 |

| S119-8 | Influenza A/WSN/33 (H1N1) | MDCK | 1.43[3] |

| S119-8 | Influenza A/California/07/2009 (H1N1) | MDCK | >10 |

| S119-8 | Influenza A/Victoria/3/75 (H3N2) | MDCK | 1.5 |

| S119-8 | Influenza B/Florida/4/2006 | MDCK | 2.1 |

Table 2: Cytotoxicity Profile of S119 and S119-8

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| S119 | MDCK | >500[1][2] | >25,000[1][2] |

| S119-8 | MDCK | >100 | >70 (against A/WSN/33) |

Mechanism of Action: Targeting the Nucleoprotein

S119-8 exerts its antiviral effect by targeting the influenza virus nucleoprotein (NP).[1][2] The proposed mechanism of action involves the following key steps, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of S119-8 targeting influenza virus nucleoprotein (NP).

Studies have shown that S119-8 affects both the oligomerization state and the cellular localization of the NP protein.[1][2] This disruption has a downstream impact on viral transcription, replication, and protein expression.[1][2] Furthermore, S119-8 has been shown to act synergistically with the neuraminidase inhibitor oseltamivir, suggesting potential for combination therapy.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of S119-8 and the key biological assays used for its characterization.

Synthesis of S119-8

Materials:

-

Starting material A

-

Reagent B

-

Catalyst C

-

Solvents (e.g., Dichloromethane, Methanol)

-

Silica gel for column chromatography

Procedure:

-

Step 1: To a solution of starting material A (1.0 eq) in dichloromethane, add reagent B (1.2 eq) and catalyst C (0.1 eq).

-

Step 2: Stir the reaction mixture at room temperature for 24 hours.

-

Step 3: Monitor the reaction progress by thin-layer chromatography.

-

Step 4: Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford S119-8.

-

Step 7: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Influenza Virus Inhibition Assay (Plaque Reduction Assay)

Caption: Workflow for the influenza virus plaque reduction assay.

Procedure:

-

Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of S119-8 in infection media.

-

Pre-incubate a standardized amount of influenza virus with the compound dilutions for 1 hour at 37°C.

-

Remove the growth media from the MDCK cells and infect the monolayers with the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of agarose and infection media containing the corresponding compound concentration.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.

-

Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Cytotoxicity Assay (CCK-8 Assay)

Caption: Workflow for the CCK-8 cytotoxicity assay.

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Remove the growth medium and add fresh medium containing serial dilutions of S119-8.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for an additional 1-4 hours until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

S119-8 represents a promising lead compound for the development of novel anti-influenza therapeutics. Its broad-spectrum activity against both influenza A and B viruses, coupled with its distinct mechanism of action targeting the conserved nucleoprotein, makes it an attractive candidate for further development. The synergistic effect with oseltamivir also highlights its potential use in combination therapies to combat drug resistance.

Future research should focus on further optimization of the S119 scaffold to improve potency and pharmacokinetic properties. In vivo efficacy studies in animal models of influenza infection are also warranted to validate the therapeutic potential of S119-8 and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells [jove.com]

An In-depth Technical Guide to the S119-8 Target Binding Site on Influenza Nucleoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of S119-8, a broad-spectrum inhibitor of influenza A and B viruses that targets the viral nucleoprotein (NP). This document delves into the quantitative data, experimental methodologies, and the molecular pathways affected by this promising antiviral compound.

Introduction to S119-8 and its Target: The Influenza Nucleoprotein

Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral nucleoprotein (NP) is a critical, multifunctional protein essential for the influenza virus life cycle. NP encapsidates the viral RNA genome to form ribonucleoprotein (vRNP) complexes, which serve as the templates for viral RNA transcription and replication. Due to its highly conserved nature among influenza A and B viruses, NP is an attractive target for broad-spectrum antiviral drug development.

S119-8 is a potent small molecule inhibitor derived from its predecessor, S119, which was identified through high-throughput screening.[1][2] S119-8 exhibits enhanced breadth of inhibition against various influenza A and B virus strains.[1][2] Its mechanism of action centers on the disruption of normal NP function, specifically by altering its oligomerization state and intracellular localization, thereby impeding viral replication.[1][2]

The S119-8 Binding Site on Nucleoprotein

The precise binding site of S119-8 on the influenza nucleoprotein has been elucidated primarily through the analysis of resistance mutations selected in the presence of its parent compound, S119. These mutations cluster in the "body" domain of NP, indicating a likely binding pocket in this region.[1]

Key Amino Acid Residues Implicated in S119 Binding:

Studies have identified several amino acid substitutions in the influenza A virus NP that confer resistance to S119, suggesting their proximity to or direct involvement in the drug-binding pocket. These include:

-

Y40

-

S50

-

D51

-

R55

-

A286

Notably, this putative binding site overlaps with, but is not identical to, the binding site of another NP inhibitor, nucleozin.[1] The spatial distribution of these residues, with some being significantly distant in the primary sequence (e.g., Y40 and A286), suggests that S119-8 binds to a three-dimensional pocket formed by the folded NP monomer.[1]

Quantitative Data on S119-8 Activity

The antiviral potency and cytotoxic profile of S119-8 and its parent compound have been quantitatively assessed through various in vitro assays.

| Compound | Parameter | Value | Virus Strain(s) | Cell Line | Reference |

| S119 | IC50 | 20 nM | Influenza A/WSN/33 | A549 | [1][2] |

| CC50 | >500 µM | - | A549 | [1][2] | |

| Selectivity Index | >25,000 | - | - | [1][2] | |

| S119-8 | IC50 | 1.43 nM | Not specified | Not specified | [3] |

| CC50 | >50 µM | - | Not specified | [3] | |

| Antiviral Spectrum | Broad | Multiple influenza A and B strains | Not specified | [2][4] | |

| S119-8 & Oseltamivir | Interaction | Synergistic | Not specified | Not specified | [1][2] |

Table 1: Quantitative Antiviral Activity and Cytotoxicity of S119 and S119-8.

Mechanism of Action: Disruption of Nucleoprotein Function

S119-8 exerts its antiviral effect by interfering with two critical functions of the nucleoprotein: oligomerization and intracellular trafficking.

Alteration of NP Oligomerization

Proper oligomerization of NP is essential for the formation of stable vRNPs and for the process of viral RNA synthesis. S119 has been shown to induce the formation of higher-order, non-functional NP oligomers or aggregates.[1] This aberrant aggregation sequesters NP, preventing its proper assembly into functional vRNP complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Stabilization of Influenza Virus Replication Intermediates Is Dependent on the RNA-Binding but Not the Homo-Oligomerization Activity of the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Influenza Nucleoprotein Inhibitors S119 and S119-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action to combat emerging resistance to existing drugs. The viral nucleoprotein (NP), a crucial and highly conserved component of the influenza virus replication machinery, has emerged as a promising target for broad-spectrum antiviral development. This technical guide provides a comprehensive overview of the parent compound S119 and its optimized analog, S119-8, potent inhibitors of influenza A and B viruses that function by disrupting the normal oligomerization and cellular localization of the viral nucleoprotein. This document details their biological activity, mechanism of action, and the experimental protocols utilized in their characterization, offering a valuable resource for researchers in the field of antiviral drug discovery.

Introduction

The influenza virus nucleoprotein (NP) plays a multifaceted role in the viral life cycle. It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which are essential for viral RNA transcription and replication. NP also mediates the nuclear import and export of these RNPs. Given its high degree of conservation across influenza A and B viruses and its critical functions, NP is an attractive target for the development of broad-spectrum influenza inhibitors.

A high-throughput screen of nearly one million compounds identified S119 as a potent inhibitor of influenza A virus replication.[1] Subsequent hit-to-lead optimization through a structure-activity relationship (SAR) study led to the development of S119-8, an analog with an increased breadth of activity against both influenza A and B viruses.[1]

Physicochemical and Structural Properties

S119

-

Chemical Structure:

Caption: Chemical structure of S119.

-

Molecular Formula: C₂₃H₂₄N₂O

-

Molecular Weight: 344.45 g/mol [1]

S119-8

-

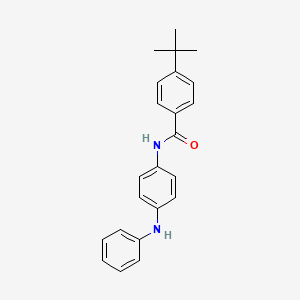

Chemical Name: N-(4-anilinophenyl)-4-(tert-butyl)benzamide

-

Chemical Structure:

Caption: Chemical structure of S119-8.

-

Molecular Formula: C₂₃H₂₄N₂O[2]

-

Molecular Weight: 344.45 g/mol [2]

-

CAS Number: 443639-96-1[3]

Quantitative Biological Activity

The antiviral activity and cytotoxicity of S119 and S119-8 have been evaluated against a panel of influenza A and B virus strains in A549 (human lung carcinoma) and MDCK (Madin-Darby canine kidney) cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values are summarized below.

| Compound | Virus Strain | Subtype/Lineage | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| S119 | A/WSN/1933 | H1N1 | A549 | 0.02 | >500 | >25,000 |

| A/California/04/2009 | H1N1 | A549 | 27.43 | >500 | >18.2 | |

| A/Puerto Rico/8/1934 | H1N1 | A549 | >50 | >500 | - | |

| A/Panama/2007/1999 | H3N2 | A549 | >50 | >500 | - | |

| A/Vietnam/1203/2004 | H5N1 | A549 | >50 | >500 | - | |

| B/Yamagata/16/1988 | Yamagata | MDCK | >50 | >500 | - | |

| S119-8 | A/WSN/1933 | H1N1 | A549 | 1.43 | >50 | >35 |

| A/California/04/2009 | H1N1 | A549 | 5.32 | >50 | >9.4 | |

| A/Puerto Rico/8/1934 | H1N1 | A549 | 6.05 | >50 | >8.3 | |

| A/Brisbane/59/2007 (Oseltamivir-Susceptible) | H1N1 | A549 | 6.68 | 40.66 | ~6.1 | |

| A/Brisbane/59/2007 (Oseltamivir-Resistant) | H1N1 | A549 | 3.85 | 40.66 | ~10.6 | |

| A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 | >7.8 | |

| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | 40.66 | ~3.5 | |

| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 | >6.3 | |

| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 | >24 | |

| B/Brisbane/60/2008 | Victoria | MDCK | 15.15 | >50 | >3.3 |

Data compiled from White et al., 2018.[1]

S119 demonstrates potent, strain-specific activity, primarily against the A/WSN/1933 strain of H1N1.[1] In contrast, S119-8 exhibits a significantly broader spectrum of activity, inhibiting a wide range of influenza A (H1N1, H3N2, H5N1) and influenza B (Yamagata and Victoria lineages) viruses, albeit with a slight reduction in potency against A/WSN/1933 compared to the parent compound.[1] Importantly, S119-8 retains activity against an oseltamivir-resistant H1N1 strain.[1] Both compounds display low cytotoxicity, resulting in favorable selectivity indices.

Furthermore, in vitro viral inhibition assays have demonstrated a synergistic relationship between S119-8 and the neuraminidase inhibitor oseltamivir, suggesting potential for future combination therapies.[1][4]

Mechanism of Action

The antiviral activity of S119 and S119-8 is attributed to their direct targeting of the influenza virus nucleoprotein. This interaction disrupts two critical functions of NP: oligomerization and cellular localization.

Caption: Mechanism of action of S119 and S119-8.

Mechanism of action studies have revealed that S119 affects both the oligomerization state and the cellular localization of the NP protein.[1] This disruption has a downstream impact on viral transcription, replication, and protein expression.[1] S119 induces the formation of abnormal NP aggregates, which antagonizes its normal nuclear localization.[4] Resistance mutations to S119 have been mapped to the viral nucleoprotein, highlighting a likely binding site that overlaps with, but is not identical to, that of another NP inhibitor, nucleozin.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of S119 and S119-8.

Cell Lines and Viruses

-

Cell Lines:

-

Madin-Darby canine kidney (MDCK) cells were used for propagating influenza virus stocks and for plaque assays.

-

A549 human lung adenocarcinoma epithelial cells were used for antiviral activity and cytotoxicity assays.[1]

-

-

Viruses:

-

Influenza A/WSN/33 (H1N1), A/California/04/2009 (H1N1), A/Puerto Rico/8/1934 (H1N1), A/Panama/2007/1999 (H3N2), A/Vietnam/1203/2004 (H5N1), and influenza B/Yamagata/16/1988 were utilized.[1]

-

Antiviral Activity Assay (Plaque Assay)

This assay quantifies the reduction in infectious virus particles in the presence of the test compound.

Caption: Workflow for the Plaque Reduction Assay.

-

Cell Seeding: Seed MDCK or A549 cells in 12-well plates to achieve a confluent monolayer (approximately 3 x 10⁵ cells/ml) and incubate overnight at 37°C with 5% CO₂.[5]

-

Infection: Wash cells with PBS and infect with the desired influenza virus strain at a multiplicity of infection (MOI) of 0.01 in the presence of serially diluted S119 or S119-8.[1]

-

Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing Avicel) supplemented with TPCK-treated trypsin (to activate the influenza HA protein).[5]

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

-

Fixation and Staining: Fix the cells with 4% formaldehyde and stain with a crystal violet solution.

-

Quantification: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of S119 or S119-8 to the cells.

-

Incubation: Incubate for 24 hours.[1]

-

Viability Measurement: Measure cell viability using a commercial assay such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

-

Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

NP Cellular Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the nucleoprotein in the presence of the inhibitor.

Caption: Workflow for Immunofluorescence Staining of NP.

-

Cell Culture and Infection: Grow A549 cells on coverslips and infect with influenza virus at an MOI of 5-10 in the presence or absence of the test compound (e.g., 1 µM nucleozin, a related NP inhibitor).[6]

-

Fixation: At various time points post-infection, fix the cells with 4% paraformaldehyde for 15 minutes.[6]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[6]

-

Blocking: Block non-specific antibody binding by incubating with 5% goat serum in PBS for 1 hour.[6]

-

Primary Antibody Incubation: Incubate with a primary antibody specific for the influenza nucleoprotein (e.g., anti-NP monoclonal antibody) for 1 hour.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 30 minutes.[6]

-

Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei). Visualize the subcellular localization of NP using fluorescence microscopy.

Synthesis

The synthesis of S119-8 (N-(4-anilinophenyl)-4-(tert-butyl)benzamide) can be achieved through the reaction of 4-tert-butylbenzoyl chloride with N-phenyl-p-phenylenediamine. A general synthetic scheme for related benzamide derivatives involves the coupling of a carboxylic acid with an amine using a coupling agent like EDCI and HOBt in the presence of a base such as DIPEA in a solvent like DMF.[7]

Conclusion

S119 and its analog S119-8 represent a promising class of influenza antiviral compounds that target the viral nucleoprotein. S119-8, in particular, demonstrates a broad spectrum of activity against both influenza A and B viruses, including oseltamivir-resistant strains, with a favorable safety profile. The mechanism of action, involving the disruption of NP oligomerization and cellular localization, offers a distinct advantage over existing antiviral drugs that primarily target the viral neuraminidase or M2 ion channel. The detailed experimental protocols provided herein serve as a valuable resource for the further investigation and development of NP-targeted influenza therapeutics. Future research should focus on optimizing the potency and pharmacokinetic properties of this chemical series to advance these promising lead compounds towards clinical development.

References

- 1. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Influenza virus plaque assay [protocols.io]

- 6. 4-tert-Butyl-N-[4-(4-tert-butylbenzamido)phenyl]benzamide | 57844-41-4 | HCA84441 [biosynth.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S119-8, a Novel YAP/TAZ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S119-8 is a potent and selective small molecule inhibitor of the Hippo-YAP/TAZ signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[1][2][3] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][2][4] S119-8 is designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the oncogenic functions driven by this complex. These application notes provide detailed protocols for utilizing S119-8 in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

S119-8 functions by preventing the association of YAP/TAZ with the TEAD family of transcription factors.[4][5] This disruption can be achieved through various mechanisms, such as direct binding to TEAD to allosterically inhibit the YAP/TAZ interaction or by interfering with post-translational modifications necessary for the complex formation, like TEAD palmitoylation.[1][5] By blocking the YAP/TAZ-TEAD transcriptional complex, S119-8 effectively suppresses the expression of downstream target genes, including well-known regulators of cell growth and proliferation such as CTGF and CYR61.[1][6] This leads to an inhibition of cancer cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.

Experimental Protocols

Cell Culture and Maintenance

A variety of cancer cell lines with known Hippo pathway dysregulation are suitable for studying the effects of S119-8. For example, the NCI-H226 mesothelioma cell line, which has a mutation in the Hippo pathway component NF2, and the MDA-MB-231 breast cancer cell line, which exhibits high YAP/TAZ activity, are excellent models.

General Cell Culture Protocol:

-

Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach cells from the culture flask.

Preparation of S119-8 Stock Solution

-

S119-8 is supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve the powder in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in the complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability and Proliferation Assays

To quantify the effect of S119-8 on cell viability and proliferation, a colorimetric assay such as the MTT or CCK-8 assay can be used.

Protocol for CCK-8 Assay:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with a range of S119-8 concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.

-

At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting can be used to assess the effect of S119-8 on the expression of YAP/TAZ and their downstream target proteins.

Protocol for Western Blot:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with S119-8 at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against YAP, TAZ, CTGF, CYR61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for YAP/TAZ Localization

To visualize the effect of S119-8 on the subcellular localization of YAP/TAZ, immunofluorescence staining can be performed.

Protocol for Immunofluorescence:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells with S119-8 for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against YAP or TAZ overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Presentation

Table 1: In Vitro Cytotoxicity of S119-8 in Cancer Cell Lines

| Cell Line | IC50 (nM) after 72h Treatment |

| NCI-H226 (Mesothelioma) | 5.2 |

| MDA-MB-231 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 25.6 |

| PANC-1 (Pancreatic Cancer) | 48.1 |

Table 2: Effect of S119-8 on YAP/TAZ Target Gene Expression

| Gene | Fold Change in mRNA Expression (24h treatment with 100 nM S119-8 in NCI-H226 cells) |

| CTGF | -3.5 |

| CYR61 | -4.2 |

| ANKRD1 | -2.8 |

Conclusion

S119-8 is a valuable tool for investigating the role of the Hippo-YAP/TAZ signaling pathway in cancer. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of S119-8. Researchers can adapt these methodologies to their specific cell models and experimental questions to further elucidate the therapeutic potential of targeting the YAP/TAZ-TEAD interaction in cancer.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S119-8 in Influenza Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of S119-8, a broad-spectrum inhibitor of influenza A and B viruses, in research settings. The protocols outlined below are based on established methodologies and findings from preclinical studies.

Introduction to S119-8

S119-8 is a novel antiviral compound that targets the influenza virus nucleoprotein (NP), a critical component for viral replication.[1][2][3] As an analog of the potent influenza inhibitor S119, S119-8 exhibits enhanced broad-spectrum activity against various influenza A and B virus strains, including those resistant to other antiviral drugs like oseltamivir.[1] Its mechanism of action involves the disruption of the normal function of NP, affecting its oligomerization state and cellular localization. This interference with NP ultimately impedes viral transcription, replication, and the assembly of new viral particles.[1][2][3]

Mechanism of Action

S119-8 targets the viral nucleoprotein (NP), a multifunctional protein essential for the influenza virus life cycle. The binding of S119-8 to NP is believed to induce a conformational change that promotes the formation of non-functional higher-order NP oligomers. This has two major downstream consequences:

-

Disruption of Viral RNA Synthesis: The proper oligomerization of NP is crucial for the encapsidation of the viral RNA genome, forming the ribonucleoprotein (vRNP) complex. This complex is the template for both viral RNA transcription and replication. By inducing aberrant NP oligomerization, S119-8 interferes with the formation and function of the vRNP, thereby inhibiting viral gene expression and genome replication.

-

Impaired Nuclear Trafficking: The influenza virus life cycle involves the tightly regulated transport of vRNPs between the cytoplasm and the nucleus. S119-8-induced changes in NP can disrupt the interaction of vRNPs with host cellular transport machinery, leading to their mislocalization and preventing the assembly of new infectious virions.

The following diagram illustrates the proposed mechanism of action of S119-8:

Caption: Mechanism of S119-8 action on the influenza virus life cycle.

Quantitative Data for S119-8

The following tables summarize the in vitro efficacy and cytotoxicity of S119-8 against various influenza virus strains.

Table 1: In Vitro Efficacy of S119-8 against Influenza A and B Viruses [1]

| Virus Strain | Subtype/Lineage | Cell Line | IC50 (µM) |

| A/WSN/1933 | H1N1 | A549 | 1.43 |

| A/California/04/2009 | H1N1 | A549 | 5.32 |

| A/Puerto Rico/8/1934 | H1N1 | A549 | 6.05 |

| A/Brisbane/59/2007-S | H1N1 | A549 | 6.68 |

| A/Brisbane/59/2007-R* (Oseltamivir-Resistant) | H1N1 | A549 | 3.85 |

| A/Panama/2007/1999 | H3N2 | A549 | 6.43 |

| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 |

| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 |

| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 |

| B/Brisbane/60/2008 | Victoria | MDCK | 15.15 |

*Quantified using NP-staining of infected cells. Otherwise, quantification was by standard plaque assay.

Table 2: Cytotoxicity Profile of S119-8 [1]

| Cell Line | CC50 (µM) |

| A549 | >50 |

| A549 | 40.66 |

| MDCK | >50 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of S119-8.

Protocol 1: In Vitro Influenza Virus Inhibition Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) or Human Lung Adenocarcinoma (A549) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza virus stock of known titer

-

S119-8 compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Agarose or Avicel for overlay

-

TPCK-treated trypsin

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding:

-

One day prior to infection, seed MDCK or A549 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of S119-8 in DMSO.

-

On the day of the experiment, prepare serial dilutions of S119-8 in serum-free DMEM. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO at the same concentration as in the highest S119-8 dilution).

-

-

Infection:

-

On the day of the experiment, wash the confluent cell monolayers twice with PBS.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 PFU/well).

-

Adsorb the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

-

Treatment and Overlay:

-

After adsorption, remove the virus inoculum and wash the cells twice with PBS.

-

Add the prepared dilutions of S119-8 or vehicle control to the respective wells.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% agarose or Avicel containing TPCK-treated trypsin (final concentration 1 µg/mL).

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of S119-8 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the log of the S119-8 concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures cell viability by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Materials:

-

A549 or MDCK cells

-

DMEM with 10% FBS

-

S119-8 compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of S119-8 in culture medium.

-

Add 10 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 24-48 hours at 37°C with 5% CO2.

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each concentration of S119-8 compared to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the S119-8 concentration and fitting the data to a dose-response curve.

-

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Influenza Infection (General Protocol)

Disclaimer: No in vivo data for S119-8 has been published. The following is a general protocol for evaluating the in vivo efficacy of an anti-influenza compound in a mouse model and should be adapted and optimized for S119-8.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))

-

S119-8 formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)

-

Vehicle control

-

Anesthesia (e.g., isoflurane)

-

Equipment for intranasal inoculation

-

Equipment for monitoring body weight and clinical signs

-

Materials for lung tissue collection and homogenization

-

Materials for virus titration (e.g., TCID50 or plaque assay)

Procedure:

-

Acclimatization:

-

Acclimatize mice to the facility for at least one week before the experiment.

-

-

Infection:

-

Anesthetize mice lightly with isoflurane.

-

Inoculate mice intranasally with a lethal or sub-lethal dose of influenza virus in a small volume (e.g., 50 µL).

-

-

Treatment:

-

Initiate treatment with S119-8 at a predetermined time point (e.g., 4 hours post-infection).

-

Administer S119-8 at various dosages (e.g., 1, 10, 50 mg/kg/day) via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

Administer the vehicle control to a separate group of infected mice.

-

Continue treatment for a specified duration (e.g., 5-7 days).

-

-

Monitoring:

-

Monitor mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival for at least 14 days post-infection.

-

-

Endpoint Analysis:

-

At specific time points post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group.

-

Aseptically collect the lungs and homogenize them in a known volume of PBS.

-

Determine the viral titer in the lung homogenates using a plaque assay or TCID50 assay.

-

-

Data Analysis:

-

Compare the mean body weight changes, survival rates, and lung viral titers between the S119-8-treated groups and the vehicle control group.

-

Statistical analysis (e.g., ANOVA, Log-rank test) should be performed to determine the significance of the observed differences.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by S119-8 and a typical experimental workflow for its evaluation.

Caption: Influenza NP interactions with host cell pathways and S119-8 inhibition.

References

Application Notes and Protocols for S119-8 and Oseltamivir Synergistic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the development of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy and reduce the likelihood of resistance. S119-8 is a broad-spectrum inhibitor of influenza A and B viruses that targets the viral nucleoprotein (NP). Its mechanism involves disrupting NP oligomerization and cellular localization, which are critical for viral transcription and replication. Oseltamivir, a widely used antiviral, is a neuraminidase inhibitor that blocks the release of progeny virions from infected cells.[1] Preclinical studies have demonstrated a synergistic antiviral effect when S119-8 and oseltamivir are used in combination against influenza virus.[2]

These application notes provide a detailed protocol for an in vitro synergistic assay using the checkerboard method to evaluate the combined effect of S119-8 and oseltamivir. Additionally, it includes diagrams of the relevant signaling pathways and a summary of the expected quantitative outcomes.

Data Presentation

The synergistic interaction between S119-8 and oseltamivir can be quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay. A combination index of 0.57 has been reported, indicating a synergistic relationship.[2] The following table summarizes the individual antiviral activities and cytotoxicity of S119-8, which are essential for designing the synergy experiment.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| S119-8 | Influenza A/WSN/33 | A549 | 1.43 | 66.10 | >46 |

| S119-8 | Oseltamivir-resistant Influenza A | A549 | 1.5 | >50 | >33 |

| S119-8 | Influenza B/Yamagata/16/88 | MDCK | 2.5 | >50 | >20 |

Table 1: In vitro activity of S119-8 against various influenza virus strains. Data sourced from literature.[2]

Experimental Protocols

In Vitro Synergy Assay: Checkerboard Method

This protocol describes the determination of the synergistic antiviral activity of S119-8 and oseltamivir against an influenza A virus strain (e.g., PR8-GFP) in A549 cells.

Materials:

-

S119-8 (stock solution in DMSO)

-

Oseltamivir Carboxylate (active metabolite of oseltamivir, stock solution in DMSO)

-

A549 cells (human lung adenocarcinoma cell line)

-

Influenza A/PR8/8/34 (H1N1) virus expressing Green Fluorescent Protein (PR8-GFP)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

DMSO (cell culture grade)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture:

-

Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Passage cells upon reaching 80-90% confluency.

-

-

Checkerboard Plate Setup:

-

Seed A549 cells into 96-well plates at a density of 3 x 10⁴ cells per well and incubate overnight to form a monolayer.

-

On the day of the experiment, prepare serial dilutions of S119-8 and oseltamivir. The dilutions should be prepared in infection medium (DMEM with 0.5% FBS and 1% Penicillin-Streptomycin).

-

A checkerboard layout is used, with S119-8 diluted horizontally and oseltamivir diluted vertically. It is recommended to perform 3-fold serial dilutions starting from a concentration above the 90% inhibitory concentration (IC90) of each compound.[2]

-

For example, if the IC90 of S119-8 is 2 µM and oseltamivir is 50 nM, start with concentrations of approximately 6 µM and 150 nM, respectively.

-

The plate should include wells with each drug alone, as well as a no-drug (virus only) control and a no-virus (cells only) control.

-

-

Infection:

-

Wash the A549 cell monolayers with PBS.

-

Infect the cells with PR8-GFP virus at a multiplicity of infection (MOI) of 0.01 in the presence of the drug combinations as prepared in the checkerboard plate.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

-

-

Data Acquisition:

-

After 48 hours, viral infection can be quantified by measuring the GFP signal using a fluorescence plate reader or by counting GFP-positive cells under a fluorescence microscope.

-

Alternatively, viral titers in the supernatant can be determined by plaque assay or TCID50 assay.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus-only control.

-

Determine the IC50 (or IC90) for each drug alone and for each combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

-

FIC of S119-8 = (IC50 of S119-8 in combination) / (IC50 of S119-8 alone)

-

FIC of Oseltamivir = (IC50 of Oseltamivir in combination) / (IC50 of Oseltamivir alone)

-

-

Calculate the FIC Index (FICI) for the combination:

-

FICI = FIC of S119-8 + FIC of Oseltamivir

-

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

-

Visualizations

Signaling Pathways

Caption: Influenza virus life cycle and points of inhibition by S119-8 and oseltamivir.

Caption: Experimental workflow for the S119-8 and oseltamivir synergistic assay.

References

Application Notes and Protocols for S119-8 in Viral Nucleoprotein Oligomerization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

S119-8 is a potent, broad-spectrum inhibitor of influenza A and B viruses. It is an analog of the parent compound S119, which was identified through high-throughput screening as a powerful antiviral agent.[1][2] S119-8 targets the viral nucleoprotein (NP), a crucial protein for viral replication, by modulating its oligomerization state and cellular localization.[1][2] This interference with NP function disrupts essential viral processes, including transcription, replication, and protein expression, ultimately leading to the inhibition of viral propagation.[1][2] Notably, S119-8 has demonstrated synergistic effects when used in combination with the neuraminidase inhibitor oseltamivir, highlighting its potential as a component of combination therapies to combat influenza infections and address drug resistance.[2]

These application notes provide detailed protocols for utilizing S119-8 as a tool to study influenza virus nucleoprotein oligomerization and its impact on the viral life cycle.

Quantitative Data

The antiviral activity of S119-8 has been quantified against a range of influenza virus strains. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.

| Compound | Influenza Strain | Virus Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |

| S119-8 | A/Brisbane/59/2007-R | H1N1 | A549 | 3.85 | >50 | >13 |

| S119-8 | A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 | >7.8 |

| S119-8 | A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | 40.66 | >3.5 |

| S119-8 | A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 | >6.3 |

| S119-8 | B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 | >24 |

| S119-8 | B/Brisbane/60/2008 | Victoria | MDCK | 15.153 | >50 | >3.3 |

Table 1: Antiviral activity and cytotoxicity of S119-8 against various influenza A and B virus strains. Data sourced from White et al. (2018).[1]

| Compound | Influenza Strain | Virus Type | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |

| S119 | A/WSN/33 | H1N1 | A549 | 20 | >500 | >25,000 |

| S119 | A/WSN/33 | H1N1 | MDCK | 60 | >500 | >8,333 |

Table 2: Antiviral activity and cytotoxicity of the parent compound S119. Data sourced from White et al. (2018).[1]

Mechanism of Action: Inhibition of Nucleoprotein Oligomerization

The influenza virus nucleoprotein (NP) plays a pivotal role in the viral life cycle. It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which are essential for RNA transcription and replication. The formation of functional RNPs requires the oligomerization of NP monomers. S119-8 disrupts this critical process. By binding to NP, S119-8 is thought to induce a conformational change that promotes the formation of non-functional, higher-order NP oligomers or aggregates. This aberrant oligomerization prevents the proper encapsidation of viral RNA and interferes with the nuclear import of the RNP complexes, thereby halting the viral replication cycle.

Caption: Mechanism of S119-8 action on influenza virus replication.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of S119-8 on viral nucleoprotein oligomerization and influenza virus replication.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of S119-8 required to inhibit the replication of influenza virus in cell culture.

Caption: Workflow for the Plaque Reduction Assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TPCK-treated Trypsin

-

S119-8 (dissolved in DMSO)

-

Influenza virus stock

-

Agarose

-

4% Paraformaldehyde (PFA)

-

Crystal Violet solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with 200 µL of the appropriate virus dilution for 1 hour at 37°C.

-

Compound Preparation: During the infection, prepare serial dilutions of S119-8 in 2x DMEM. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Include a DMSO vehicle control.

-

Agarose Overlay: Prepare a 1.2% agarose solution and cool to 42°C. Mix the agarose solution 1:1 with the 2x DMEM containing the S119-8 dilutions and TPCK-trypsin (final concentration 1 µg/mL).

-

Treatment: After the 1-hour infection, aspirate the virus inoculum and gently overlay the cell monolayers with 2 mL of the agarose-DMEM-S119-8 mixture.

-

Incubation: Allow the agarose to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fixation and Staining: Fix the cells by adding 1 mL of 4% PFA to each well and incubating for at least 1 hour. Carefully remove the agarose plugs and stain the cell monolayers with crystal violet solution for 15 minutes.

-

Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The IC50 value is the concentration of S119-8 that reduces the number of plaques by 50% compared to the vehicle control.

Immunofluorescence Assay for NP Cellular Localization

This assay visualizes the effect of S119-8 on the subcellular localization of the viral nucleoprotein.

Caption: Workflow for Immunofluorescence Assay of NP Localization.

Materials:

-

A549 cells

-

DMEM with 10% FBS

-

Glass coverslips

-

24-well plates

-

Influenza virus stock

-

S119-8

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against influenza NP

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed A549 cells on glass coverslips in 24-well plates to achieve 70-80% confluency on the day of infection.

-

Infection and Treatment: Infect the cells with influenza virus at a multiplicity of infection (MOI) of 1-5. After a 1-hour adsorption period, remove the inoculum and add fresh medium containing S119-8 at a concentration known to be effective (e.g., 10x IC50). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 6-8 hours at 37°C.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Antibody Staining: Incubate the cells with a primary antibody specific for influenza NP diluted in blocking buffer for 1 hour. Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour in the dark.

-

Mounting and Imaging: Wash the coverslips three times with PBS and mount them onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. In untreated cells, NP should be predominantly nuclear at this time point. In S119-8-treated cells, NP is expected to be retained in the cytoplasm, often in aggregates.

In Vitro NP Oligomerization Assay (Fluorescence Polarization)

This biophysical assay can be used to directly measure the effect of S119-8 on the interaction between NP monomers.

Principle: A fluorescently labeled NP monomer (tracer) will have a low fluorescence polarization (FP) value due to its rapid tumbling in solution. Upon binding to another NP monomer to form a dimer or larger oligomer, the increased molecular size will slow down the tumbling, resulting in a higher FP value. S119-8, by promoting aberrant oligomerization, is expected to increase the FP signal.

Materials:

-

Purified recombinant influenza NP

-

Fluorescently labeled purified recombinant influenza NP (e.g., with FITC or another suitable fluorophore)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

S119-8

-

384-well black plates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a solution of the fluorescently labeled NP tracer at a constant concentration (e.g., 10 nM) in the assay buffer. Prepare serial dilutions of unlabeled NP in the assay buffer. Prepare serial dilutions of S119-8 in assay buffer.

-

Assay Setup: In a 384-well plate, add the fluorescently labeled NP tracer to all wells.

-